molecular formula C21H23N3O B2975950 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 164928-37-4

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2975950
CAS No.: 164928-37-4
M. Wt: 333.435
InChI Key: WQRWCVCXKVRGKT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a tert-butyl substituent at the para-position of the benzoyl group and a 3-methyl-1-phenylpyrazole moiety attached via an amide linkage. This compound is part of a broader class of N-pyrazolylbenzamides, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity .

Synthetic routes for analogous compounds involve coupling benzoyl chlorides or activated carboxylic acids with aminopyrazoles under conditions such as HBTU/DIPEA-mediated amidation (e.g., as seen in the synthesis of compound 72 in ) . Demethylation reactions under CuSO4/NaCl/ascorbic acid systems have also been reported for related pyrazole derivatives, highlighting the compound’s sensitivity to reductive conditions .

Properties

IUPAC Name

4-tert-butyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15-14-19(24(23-15)18-8-6-5-7-9-18)22-20(25)16-10-12-17(13-11-16)21(2,3)4/h5-14H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWCVCXKVRGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-tert-butylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The tert-butyl group and pyrazole substitution patterns significantly influence molecular properties. Key analogs and their characteristics are summarized below:

Compound Name Substituents (Benzamide/Pyrazole) C=O Stretching (cm⁻¹) Key Biological Activity Reference
Target Compound 4-tert-butyl / 3-methyl-1-phenyl 1673 (amide I) Not explicitly reported
5a (N-(3-(tert-butyl)-1-(4-Cl-Ph)-pyrazol-5-yl)benzamide) H / 3-tert-butyl, 1-(4-Cl-Ph) 1673 Antimicrobial
5d (4-nitrobenzamide analog) 4-NO₂ / 3-tert-butyl, 1-(4-Cl-Ph) 1640 Antitubercular
5h (2-methoxybenzamide analog) 2-OCH₃ / 3-tert-butyl, 1-(4-Cl-Ph) 1660 Moderate antifungal activity
Compound 72 () 4-tert-butyl / 5-(4-OCH₃-Ph) Not reported Anticancer (implied by study)
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 5d reduces the C=O stretching frequency (1640 cm⁻¹) compared to the parent compound (1673 cm⁻¹), likely due to resonance effects that delocalize the amide carbonyl electron density . In contrast, methoxy substituents (e.g., 5h) show minimal impact on C=O frequencies, suggesting weaker electronic modulation.

Stability and Reactivity

  • Demethylation Sensitivity : The 3-methyl group on the pyrazole ring (as in the target compound) is prone to demethylation under reductive conditions (e.g., CuSO4/ascorbic acid), yielding N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide as a byproduct . This contrasts with tert-butyl-substituted analogs (e.g., 5a), where the bulky alkyl group stabilizes the structure against such degradation .

Biological Activity

4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiparasitic activities.

  • Molecular Formula : C19H26N4O2
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 401566-78-7

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, compounds with similar pyrazole structures exhibited significant cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibition values (GI50) for these compounds were reported as follows:

Cell LineGI50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These results suggest that modifications to the pyrazole structure can enhance anticancer activity, indicating a promising avenue for drug design focused on pyrazole derivatives .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro assays against Plasmodium falciparum (the malaria parasite) revealed that certain structural modifications led to enhanced potency. For example, derivatives with specific substitutions showed EC50 values as low as 0.025μM0.025\,\mu M, indicating strong antiparasitic activity .

Anti-inflammatory Effects

Pyrazole derivatives, including the compound , have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key findings from SAR studies include:

  • Substituent Effects : The presence of a tert-butyl group enhances lipophilicity, improving cell membrane permeability.
  • Pyrazole Variations : Modifications at the pyrazole ring can drastically alter potency against cancer and parasitic targets.

Case Studies

  • Study on Cancer Cell Lines : A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds structurally related to this compound exhibited significant apoptosis induction in A549 lung cancer cells at concentrations lower than previously reported compounds .
  • Antiparasitic Screening : In another study, derivatives were screened against various strains of Plasmodium spp., showing that specific modifications led to compounds with enhanced selectivity and reduced cytotoxicity towards human cells .

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